molecular formula C14H17N3 B1219507 3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene CAS No. 42021-16-9

3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene

Cat. No.: B1219507
CAS No.: 42021-16-9
M. Wt: 227.3 g/mol
InChI Key: FLWHGQJRIYDGPK-UHFFFAOYSA-N
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Description

1,2,3,4,6,7,12,12a-Octahydropyrazino(2’,1’:6,1)pyrido(3,4-b)indole is a complex heterocyclic compound known for its significant pharmacological properties. This compound is part of a class of molecules that exhibit central nervous system activity, making it a subject of interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,6,7,12,12a-Octahydropyrazino(2’,1’:6,1)pyrido(3,4-b)indole typically involves the thermal cyclization of a 2-(alpha halo-lower-alkanoy)-3-carbo-lower-alkoxy-1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indole with an aniline derivative. This is followed by alkali metal aluminum hydride reduction of the resulting intermediate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,6,7,12,12a-Octahydropyrazino(2’,1’:6,1)pyrido(3,4-b)indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxidized derivatives, while substitution can introduce various functional groups into the molecule .

Scientific Research Applications

1,2,3,4,6,7,12,12a-Octahydropyrazino(2’,1’:6,1)pyrido(3,4-b)indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4,6,7,12,12a-Octahydropyrazino(2’,1’:6,1)pyrido(3,4-b)indole involves its interaction with central nervous system receptors. It acts as a central nervous system depressant by modulating neurotransmitter activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with serotonin and dopamine receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4,6,7,12,12a-Octahydropyrazino(2’,1’:6,1)pyrido(3,4-b)indole is unique due to its specific structure and the range of biological activities it exhibits. Its ability to act as a central nervous system depressant and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .

Properties

IUPAC Name

3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-2-4-13-11(3-1)12-7-10-8-15-5-6-17(10)9-14(12)16-13/h1-4,10,15-16H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWHGQJRIYDGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=C(CC2CN1)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00874541
Record name OCTAHYDROPYRAZINO2161PYRIDO34BINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00874541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42021-16-9, 55344-28-0
Record name 1,2,3,4,6,7,12,12a-Octahydropyrazino(2',1':6,1)pyrido(3,4-b)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042021169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC143690
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143690
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name OCTAHYDROPYRAZINO2161PYRIDO34BINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00874541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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